molecular formula C13H20ClFN4OSi B14093231 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14093231
M. Wt: 330.86 g/mol
InChI Key: VTUVFHXZPFRHAF-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced through halogenation reactions. These reactions typically involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds under controlled conditions.

    Attachment of the N-methyl Group: The N-methyl group can be introduced through a methylation reaction, which may involve the use of methylating agents such as methyl iodide or dimethyl sulfate.

    Addition of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, often using trimethylsilyl chloride or other silylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may involve the conversion of functional groups or changes in the oxidation state of the molecule.

    Silylation and Desilylation Reactions: The trimethylsilyl group can be introduced or removed through silylation and desilylation reactions, respectively.

Common Reagents and Conditions

    Halogenating Agents: Chlorine gas, fluorine-containing compounds

    Methylating Agents: Methyl iodide, dimethyl sulfate

    Silylating Agents: Trimethylsilyl chloride

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions may result in changes to the functional groups present in the molecule.

Scientific Research Applications

2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the trimethylsilyl and ethoxy groups, resulting in different chemical properties and reactivity.

    2-chloro-5-fluoro-N-methyl-7-((2-methoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a methoxy group instead of the trimethylsilyl group, which may affect its stability and reactivity.

Uniqueness

The presence of the trimethylsilyl group in 2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and stability, which can be advantageous in certain applications. This makes it distinct from other similar compounds and highlights its potential for use in various scientific research fields.

Properties

Molecular Formula

C13H20ClFN4OSi

Molecular Weight

330.86 g/mol

IUPAC Name

2-chloro-5-fluoro-N-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H20ClFN4OSi/c1-16-11-10-9(15)7-19(12(10)18-13(14)17-11)8-20-5-6-21(2,3)4/h7H,5-6,8H2,1-4H3,(H,16,17,18)

InChI Key

VTUVFHXZPFRHAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=CN(C2=NC(=N1)Cl)COCC[Si](C)(C)C)F

Origin of Product

United States

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